molecular formula C18H24N2O4 B1672637 Isoxaben CAS No. 82558-50-7

Isoxaben

Cat. No.: B1672637
CAS No.: 82558-50-7
M. Wt: 332.4 g/mol
InChI Key: PMHURSZHKKJGBM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isoxaben is a cellulose biosynthesis inhibitor (CBI) that primarily targets the cellulose synthase (CESA) complexes in plants . These complexes, located in the plasma membrane, are responsible for the synthesis of cellulose, a major component of plant cell walls . Cellulose provides structural support to plant cells and acts as a primary load-bearing component of the cell wall .

Mode of Action

This compound interacts with the CESA complexes to inhibit cellulose synthesis . This interaction is believed to occur through the binding of this compound to the CESA complexes, thereby inhibiting their function . The exact nature of this interaction is still under investigation, and more stringent approaches are needed to definitively demonstrate the this compound-cesa interaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cellulose biosynthesis pathway . By inhibiting the function of CESA complexes, this compound disrupts the synthesis of cellulose, leading to weakened cell walls . This can induce cell wall stress and affect various downstream processes, including plant growth and development .

Pharmacokinetics

This compound is transported from roots to shoots in both dicots and monocots .

Result of Action

The inhibition of cellulose synthesis by this compound leads to weakened cell walls and can induce cell wall stress . This can have significant impacts on both root and shoot growth and development . For instance, it can cause cells to expand less and take on abnormal shapes .

Action Environment

The response to this compound is both nutrient-dependent and tissue-specific in plants like Arabidopsis . This suggests that environmental factors such as nutrient availability and tissue type can influence the action, efficacy, and stability of this compound . .

Properties

IUPAC Name

2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5/h8-11H,6-7H2,1-5H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHURSZHKKJGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8024159
Record name Isoxaben
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URL https://comptox.epa.gov/dashboard/DTXSID8024159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or light tan solid; [HSDB]
Record name Isoxaben
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URL https://haz-map.com/Agents/5738
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Solubility

Slight solubility in organic solvents (methanol, ethyl acetate, dichloromethane, acetonitrile), At 25 °C, methanol and ethyl acetate 50-100 mg/mL; acetonitrile 30-35 mg/mL; toluene 4-5mg/mL; hexane 0.07-0.08 mg/mL; and water 0.001-0.002 mg/mL, In water, 1.42 mg/L at pH 7 and 20 °C
Record name ISOXABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.13X10-9 mm Hg at 25 °C
Record name ISOXABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

The product typically contains about 2% of an isomer N-(3-(1,1-dimethylbutyl)-5-isoxazolyl)-2,6-dimethoxybenzamide.
Record name ISOXABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline solid, Light tan granule

CAS No.

82558-50-7
Record name Isoxaben
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxaben [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxaben
Source EPA DSSTox
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Record name N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide
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Record name Benzamide, N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxy
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Record name ISOXABEN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOXABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

176-179 °C
Record name ISOXABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3.36 Kg of 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole in 65 liters of toluene was added portion-wise over thirty minutes 4.015 Kg of 2,6-dimethoxybenzoyl chloride. The reaction mixture was heated to reflux and stirred for forty-eight hours. It was then cooled to room temperature and concentrated to a volume of about 25 liters by evaporation of the solvent under reduced pressure. The product precipitated and was collected by filtration, washed with fresh toluene, and air dried to provide 6.084 Kg of N-[3-(1-ethyl-1-methylpropyl]-5-isoxazolyl]-2,6-dimethoxybenzamide. M.P. 172°-174° C. Yield 91%.
Quantity
3.36 kg
Type
reactant
Reaction Step One
Quantity
4.015 kg
Type
reactant
Reaction Step One
Quantity
65 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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